Solifenacin D5 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

1217810-85-9 |

|---|---|

Fórmula molecular |

C23H27ClN2O2 |

Peso molecular |

404.0 g/mol |

Nombre IUPAC |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m0./s1/i1D,2D,3D,7D,8D; |

Clave InChI |

YAUBKMSXTZQZEB-BCZWPACGSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2C3=CC=CC=C3CCN2C(=O)O[C@H]4CN5CCC4CC5)[2H])[2H].Cl |

SMILES canónico |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl |

Sinónimos |

(1R)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic-d5 Acid (3S)-1-Azabicyclo-[2.2.2]oct-3-yl Ester Hydrochloride; |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to Solifenacin D5 Hydrochloride: Structure, Properties, and Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and urinary frequency.[1][2] It functions by blocking muscarinic receptors, primarily the M3 subtype, in the bladder's detrusor muscle. This action inhibits involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of overactive bladder.[3][4]

In the field of drug development and clinical pharmacology, the precise quantification of therapeutic agents like solifenacin in biological matrices is paramount for pharmacokinetic and bioequivalence studies. Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry. Solifenacin D5 hydrochloride is the deuterium-labeled form of solifenacin, designed for use as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of solifenacin quantification.[5][6] This guide provides a comprehensive overview of the chemical structure, properties, and bioanalytical applications of this compound.

Chemical Structure and Properties

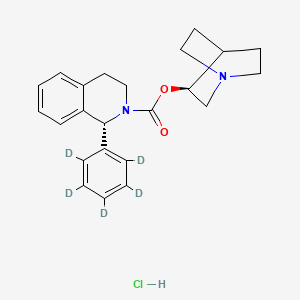

This compound is structurally identical to solifenacin hydrochloride, with the exception of five hydrogen atoms on the phenyl ring, which are replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically similar to the parent drug but has a higher mass, allowing it to be distinguished by a mass spectrometer.

Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound)

Physicochemical Properties

The key physicochemical properties of Solifenacin and its deuterated analog are summarized below. The inclusion of five deuterium atoms increases the molecular weight of the molecule by approximately 5 g/mol .

| Property | Solifenacin | This compound | Reference(s) |

| IUPAC Name | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | (1S)-3,4-Dihydro-1-phenyl-d5-2(1H)-isoquinolinecarboxylic Acid (3R)-1-Azabicyclo-[2.2.2]oct-3-yl Ester Hydrochloride | [2],[7] |

| Molecular Formula | C₂₃H₂₆N₂O₂ | C₂₃H₂₂D₅ClN₂O₂ | [3],[7] |

| Molecular Weight | 362.47 g/mol | 403.96 g/mol | [3],[7] |

| CAS Number | 242478-37-1 | 1426174-05-1 | [3],[7] |

| Appearance | Yellowish crystals (as succinate salt) | White to Off-White Solid | [3],[7] |

| Storage | Room Temperature | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [7] |

Mechanism of Action of Solifenacin

Solifenacin is a competitive antagonist of muscarinic acetylcholine receptors, with a higher affinity for the M3 receptor subtype, which is primarily responsible for bladder smooth muscle contraction (detrusor muscle).[3][4] Involuntary detrusor contractions are a primary cause of overactive bladder symptoms. By blocking the M3 receptors, solifenacin prevents acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction.[4] This results in relaxation of the bladder, increased urine storage capacity, and a reduction in the urgency and frequency of urination.[3] Although M2 receptors are more numerous in the bladder, M3 receptors are the key mediators of detrusor contraction.[1][2]

Below is a diagram illustrating the signaling pathway inhibited by solifenacin.

Caption: Mechanism of action of Solifenacin on the M3 muscarinic receptor signaling pathway.

Synthesis and Manufacturing

The synthesis of solifenacin typically involves the esterification reaction between (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (3R)-quinuclidin-3-yl chloroformate or a similar activated derivative of (R)-quinuclidin-3-ol.[8][9] The synthesis of the deuterated analog, this compound, follows a similar pathway but utilizes a deuterated starting material, specifically (1S)-1-(phenyl-d5)-1,2,3,4-tetrahydroisoquinoline.

A general synthetic scheme is outlined below:

-

Preparation of (1S)-1-(phenyl-d5)-1,2,3,4-tetrahydroisoquinoline: This key intermediate is prepared using methods that introduce deuterium into the phenyl ring, often starting from deuterated benzene.

-

Coupling Reaction: The deuterated isoquinoline derivative is reacted with an activated form of (R)-quinuclidin-3-ol. For instance, (R)-quinuclidin-3-ol can be reacted with phosgene or a phosgene equivalent to form a chloroformate, which then reacts with the secondary amine of the tetrahydroisoquinoline.[8]

-

Purification and Salt Formation: The resulting solifenacin-d5 free base is purified, typically using chromatography. Finally, it is treated with hydrochloric acid to form the stable hydrochloride salt.

Experimental Protocols: Bioanalytical Application

This compound is primarily used as an internal standard for the quantification of solifenacin in biological samples, most commonly plasma, during pharmacokinetic studies. The following provides a representative experimental protocol for an LC-MS/MS method.

Objective

To determine the concentration of solifenacin in human plasma using a validated LC-MS/MS method with this compound as an internal standard (IS).

Materials and Reagents

-

Solifenacin reference standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (LC-MS grade)

Sample Preparation: Protein Precipitation

Protein precipitation is a common, rapid, and effective method for extracting solifenacin from plasma.[10][11]

-

Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound working solution (the IS). For calibration standards and quality control (QC) samples, add 10 µL of the appropriate solifenacin working solution. For blank samples, add 10 µL of the reconstitution solution (e.g., 50:50 methanol:water).

-

Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean autosampler vial or 96-well plate.

-

Injection: Inject a defined volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of solifenacin.

| Parameter | Condition | Reference(s) |

| HPLC System | Agilent 1200 series or equivalent | [10] |

| Mass Spectrometer | Agilent 6410 triple quadrupole or equivalent | [10] |

| Analytical Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) | [10][12] |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | [10][11] |

| Flow Rate | 0.3 - 0.5 mL/min | [13] |

| Gradient | Isocratic or gradient elution depending on the method | [10][11] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10][11] |

| MRM Transitions | Solifenacin: 363.2 → 193.1Solifenacin D5: 368.2 → 198.1 | [11][14] |

| Collision Energy | Optimized for specific instrument | N/A |

| LLOQ | ~0.5 ng/mL | [11] |

Data Analysis

The concentration of solifenacin in the unknown samples is determined by calculating the peak area ratio of the analyte (solifenacin) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of solifenacin in the QC and unknown samples is then interpolated from this curve using a linear regression model.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solifenacin - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Solifenacin Succinate? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. SmallMolecules.com | this compound (500 g) from Clearsynth | SmallMolecules.com [smallmolecules.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Unraveling the Core Mechanism: A Technical Guide to Solifenacin D5 Hydrochloride as a Muscarinic Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Solifenacin D5 hydrochloride as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). By providing a comprehensive overview of its receptor binding profile, downstream signaling effects, and the experimental methodologies used for its characterization, this document serves as a critical resource for researchers in pharmacology and drug development.

Introduction to Solifenacin and the Role of Muscarinic Receptors

Solifenacin is a tertiary amine and a potent, competitive antagonist of muscarinic acetylcholine receptors.[1] It is primarily utilized in the treatment of overactive bladder (OAB), a condition characterized by symptoms of urinary urgency, frequency, and urge incontinence.[2][3] These symptoms are often associated with involuntary contractions of the bladder's detrusor muscle, which is densely populated with muscarinic receptors, predominantly the M2 and M3 subtypes.[2] While M2 receptors are more numerous, the M3 subtype is the primary mediator of detrusor muscle contraction.[2][3]

Solifenacin's therapeutic effect stems from its ability to block the binding of the endogenous neurotransmitter, acetylcholine (ACh), to these receptors, thereby inhibiting involuntary bladder contractions.[4] The "D5" designation in this compound indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.[5] This isotopic labeling is a common strategy in drug development, primarily for pharmacokinetic studies (e.g., absorption, distribution, metabolism, and excretion - ADME), as it allows the compound to be easily distinguished from its non-labeled counterpart by mass spectrometry. The addition of deuterium is not expected to alter the fundamental mechanism of action at the receptor level.

Receptor Binding Profile and Selectivity

Solifenacin exhibits a high affinity for all five muscarinic receptor subtypes (M1-M5), with a notable selectivity for the M3 receptor.[6][7][8] This selectivity is considered a key factor in its clinical efficacy for OAB, as the M3 receptor is the principal mediator of bladder muscle contraction.[2][3]

Quantitative Binding Affinity Data

The binding affinity of a ligand for a receptor is typically quantified by its inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. The affinity can also be expressed as pKi, which is the negative logarithm of the Ki value.

The following tables summarize the quantitative binding data for solifenacin at human muscarinic receptors, as determined by in vitro radioligand binding assays.

Table 1: Solifenacin Binding Affinities (Ki) at Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| M1 | 26 | [6][7][8] |

| M2 | 170 | [6][7][8] |

| M3 | 12 | [6][7][8] |

| M4 | 110 | [7][8] |

| M5 | 31 | [6][7][8] |

Table 2: Solifenacin Binding Affinities (pKi) at Human Muscarinic Receptor Subtypes

| Receptor Subtype | pKi | Reference |

| M1 | 7.6 | [5][9][10] |

| M2 | 6.9 | [5][9][10] |

| M3 | 8.0 | [5][9][10] |

As the data illustrates, solifenacin has the highest affinity for the M3 receptor subtype, followed by the M1, M5, M4, and M2 subtypes.[6][7][8] This profile suggests that while solifenacin is not exclusively selective for the M3 receptor, its antagonistic activity at this subtype is most pronounced at therapeutic concentrations.

Molecular Mechanism of Action and Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems.[11] The M2 and M3 subtypes, which are of particular relevance to bladder function, couple to different G-proteins and activate distinct intracellular signaling cascades.

-

M3 Receptor Signaling: The M3 receptor primarily couples to the Gq/11 family of G-proteins.[11] Upon activation by acetylcholine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

-

M2 Receptor Signaling: The M2 receptor couples to Gi/o G-proteins.[11] Activation of the M2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. While M2 receptor stimulation does not directly cause bladder contraction, it can indirectly enhance it by opposing the relaxant effects of β-adrenergic stimulation, which are mediated by increased cAMP.

Solifenacin, as a competitive antagonist, binds to the M3 receptor and prevents acetylcholine from initiating this signaling cascade.[2] By blocking the M3 receptor, solifenacin effectively inhibits the release of intracellular calcium and subsequent detrusor muscle contraction, leading to an increase in bladder capacity and a reduction in the symptoms of overactive bladder.[9]

Visualization of the M3 Muscarinic Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the M3 muscarinic receptor and the inhibitory effect of Solifenacin.

Caption: M3 muscarinic receptor signaling pathway and the antagonistic action of Solifenacin.

Experimental Protocols for Characterization

The pharmacological profile of Solifenacin as a muscarinic antagonist has been established through a series of well-defined in vitro and in vivo experiments.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of Solifenacin for the five human muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing a high density of a specific human muscarinic receptor subtype (M1-M5) are prepared from recombinant cell lines (e.g., CHO cells).

-

Radioligand: A radiolabeled muscarinic antagonist with high affinity, typically [N-methyl-3H]-scopolamine ([3H]-NMS), is used.[12]

-

Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand ([3H]-NMS) and varying concentrations of unlabeled Solifenacin.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of Solifenacin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assays

These assays measure the functional consequence of receptor binding, such as muscle contraction or intracellular signaling events.

Objective: To assess the antagonistic potency of Solifenacin on muscarinic receptor-mediated physiological responses.

Methodology (Isolated Tissue Contraction Assay):

-

Tissue Preparation: Strips of urinary bladder detrusor muscle are isolated from an animal model (e.g., rat or guinea pig) and mounted in an organ bath containing a physiological salt solution.[7][8]

-

Contraction Induction: The muscarinic agonist carbachol is added to the organ bath in increasing concentrations to induce dose-dependent contractions of the bladder strips.[7][8]

-

Antagonist Incubation: The experiment is repeated in the presence of fixed concentrations of Solifenacin.

-

Measurement: The magnitude of the muscle contractions is recorded using an isometric force transducer.

-

Data Analysis: The dose-response curves for carbachol in the absence and presence of Solifenacin are plotted. The antagonistic potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's dose-response curve.[7][8]

Methodology (Intracellular Calcium Mobilization Assay):

-

Cell Preparation: Isolated bladder smooth muscle cells or salivary gland cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2).[6][13]

-

Stimulation: The cells are stimulated with a muscarinic agonist (e.g., carbachol) in the presence and absence of varying concentrations of Solifenacin.[6][13]

-

Measurement: The changes in intracellular calcium concentration are measured by monitoring the fluorescence of the dye.

-

Data Analysis: The inhibitory effect of Solifenacin on agonist-induced calcium mobilization is quantified, and the pKi value is calculated.[6][13]

Visualization of Experimental Workflow

The following diagram provides a generalized workflow for characterizing a muscarinic antagonist like Solifenacin.

Caption: Generalized workflow for the characterization of a muscarinic antagonist.

Conclusion

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors, with a preferential affinity for the M3 subtype. Its mechanism of action involves the blockade of acetylcholine-induced, M3 receptor-mediated signaling pathways that lead to detrusor smooth muscle contraction. Specifically, it prevents the activation of phospholipase C and the subsequent release of intracellular calcium. The deuterium labeling in this compound is a tool for pharmacokinetic analysis and does not alter its fundamental pharmacodynamic properties as a muscarinic antagonist. The comprehensive characterization of its binding profile and functional activity through rigorous in vitro and in vivo studies has established its therapeutic utility in the management of overactive bladder.

References

- 1. Clinical pharmacokinetics and pharmacodynamics of solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Solifenacin: treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. M(3) receptor antagonism by the novel antimuscarinic agent solifenacin in the urinary bladder and salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo tissue selectivity profile of solifenacin succinate (YM905) for urinary bladder over salivary gland in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterium-Labeled Solifenacin: A Technical Guide for Research Applications

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterium-labeled solifenacin, a critical tool in pharmaceutical research and development. This document details its synthesis, analytical methodologies for its quantification, and its application in pharmacokinetic and metabolic studies. The information is presented to be accessible and immediately applicable for researchers in the field.

Introduction to Deuterium-Labeled Solifenacin

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2][3] Deuterium-labeled solifenacin, such as Solifenacin-d5, is a stable isotope-labeled (SIL) analog of the parent drug.[4] In this analog, one or more hydrogen atoms are replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to solifenacin but has a higher molecular weight. This mass difference is readily detectable by mass spectrometry, making deuterium-labeled solifenacin an ideal internal standard for quantitative bioanalysis.[5] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.[5][6]

Synthesis of Deuterium-Labeled Solifenacin

The synthesis of deuterium-labeled solifenacin involves the incorporation of deuterium atoms into the solifenacin molecule or one of its precursors. A key precursor for solifenacin is (R)-3-quinuclidinol. A scalable biocatalytic method has been developed for the preparation of trideuterated (R)-3-quinuclidinol.

Biocatalytic Deuteration of a Solifenacin Precursor

Experimental Protocol:

A biocatalytic reductive deuteration process can be employed to produce (R)-[2,2,3-²H₃]-3-quinuclidinol from 3-quinuclidinone. This method utilizes an engineered reductase enzyme and a deuterium source, typically deuterium oxide (D₂O).

-

Reaction Components: 3-quinuclidinone, NADH, AtQR (a reductase enzyme), and deuterium oxide (D₂O) as the solvent and deuterium source.

-

Procedure: The AtQR enzyme facilitates the transfer of a deuterium atom to the (3R)-chiral center of 3-quinuclidinone with high enantiomeric excess (>99% ee). The protons alpha to the amine and carbonyl group in the substrate freely exchange with the D₂O solvent, resulting in the incorporation of two additional deuterium atoms.

-

Product: (R)-[2,2,3-²H₃]-3-quinuclidinol with high deuterium incorporation (>98%).

This deuterated precursor can then be incorporated into the final solifenacin molecule through established synthetic routes for solifenacin synthesis.

Analytical Methodology: Quantification of Solifenacin using Deuterium-Labeled Internal Standard

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred technique for the quantification of solifenacin in biological matrices, utilizing deuterium-labeled solifenacin as an internal standard (IS).

LC-MS/MS Method for Solifenacin in Human Plasma

Experimental Protocol:

This protocol describes a validated method for the quantification of solifenacin in human plasma using Solifenacin-d5 as the internal standard.

-

Sample Preparation: Protein precipitation is a common and effective method for extracting solifenacin from plasma.

-

To 0.25 mL of human plasma, add a known concentration of Solifenacin-d5 solution.

-

Precipitate the plasma proteins by adding methanol.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant for LC-MS/MS analysis.

-

-

Chromatographic Conditions:

-

Column: A pentafluorophenylpropylsilica column (50x4 mm, 3 µm particles) is suitable for the separation.

-

Mobile Phase: A mixture of methanol and 100 mM ammonium acetate containing 1% formic acid (90:10, v/v).

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

SRM Transitions:

-

Solifenacin: m/z 363 → 193

-

Solifenacin-d5 (IS): m/z 368 → 198

-

-

Method Validation Parameters

A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% |

| Intra-assay Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) |

| Inter-assay Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) |

| Inaccuracy (%) | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |

| Stability | Analyte stability under various storage and processing conditions |

Data compiled from general best practices in bioanalytical method validation.

Application in Pharmacokinetic and Metabolic Studies

Deuterium-labeled solifenacin is an invaluable tool for elucidating the pharmacokinetic (PK) profile and metabolic fate of solifenacin.

Pharmacokinetic Studies

Pharmacokinetic studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. The use of deuterium-labeled solifenacin as an internal standard in these studies ensures accurate quantification of the parent drug in various biological matrices over time.

Key Pharmacokinetic Parameters for Solifenacin:

| Parameter | Value | Reference |

| Bioavailability | ~90% | [4] |

| Time to Peak Plasma Concentration (Tmax) | 3 - 8 hours | [4] |

| Volume of Distribution (Vd) | ~600 L | [4] |

| Plasma Protein Binding | 93 - 96% | [4] |

| Elimination Half-life (t½) | 33 - 85 hours | [4] |

| Total Clearance (CL) | 7 - 14 L/h | [4] |

Experimental Workflow for a Pharmacokinetic Study:

Caption: Workflow of a typical pharmacokinetic study using deuterium-labeled solifenacin.

Metabolism Studies

Solifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][4] Isotopic labeling is a powerful technique to trace the metabolic fate of a drug. While the provided information primarily discusses the use of ¹⁴C-labeled solifenacin for metabolism studies, the principles can be extended to deuterium labeling for specific applications, particularly in identifying metabolites using high-resolution mass spectrometry.

Major Metabolites of Solifenacin:

| Metabolite | Description |

| 4R-hydroxysolifenacin | Active metabolite |

| N-glucuronide | Inactive metabolite |

| N-oxide | Inactive metabolite |

| 4R-hydroxy-N-oxide | Inactive metabolite |

Data sourced from FDA clinical pharmacology reviews.

Signaling Pathway of Solifenacin Metabolism:

Caption: Metabolic pathway of solifenacin.

Logical Relationship: Solifenacin and its Deuterated Analog

The relationship between solifenacin and its deuterium-labeled analog is fundamental to its application as an internal standard.

References

- 1. pa2online.org [pa2online.org]

- 2. Clinical pharmacokinetics and pharmacodynamics of solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics comparison of solifenacin tartrate and solifenacin succinate: a randomized, open-label, single-dose, 2-way crossover study in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for Solifenacin D5 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control (QC) testing and certification for Solifenacin D5 Hydrochloride. It is designed to offer researchers, scientists, and drug development professionals a detailed look into the typical data found on a Certificate of Analysis (CoA), the methodologies used to obtain this data, and the logical workflow of the QC process. Solifenacin D5 is an isotopically labeled version of Solifenacin, primarily used as an internal standard in pharmacokinetic and metabolic studies for the quantification of Solifenacin by mass spectrometry.[1][2]

Summary of Analytical Data

The following tables summarize the typical specifications and quantitative results for a representative batch of this compound.

Table 1: General Properties and Identification

| Test | Specification | Result |

| Appearance | White to Off-White Solid | Conforms |

| Molecular Formula | C₂₃H₂₂D₅ClN₂O₂ | Conforms |

| Molecular Weight | 403.96 g/mol | Conforms |

| ¹H-NMR | Conforms to Structure | Conforms |

| Mass Spectrometry (ESI+) | Conforms to Structure | Conforms |

| Isotopic Purity | ≥ 98% Deuterated Forms (d₁-d₅) | 99.5% |

Table 2: Purity and Impurity Profile

| Test | Method | Specification | Result |

| Purity by HPLC | RP-HPLC | ≥ 98.0% | 99.8% |

| Residual Solvents | GC-HS | As per USP <467> | Conforms |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are representative of standard pharmaceutical industry practices for ensuring the quality of active pharmaceutical ingredients (APIs) and reference standards.

Identity Confirmation by Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and identity of the compound.

-

Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

-

Method:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile.

-

Chromatography: The sample is injected onto a C18 column (e.g., 50 x 4.6 mm, 3 µm).

-

Mobile Phase: A gradient elution is commonly used, consisting of methanol and an aqueous buffer like 10 mM ammonium acetate with 1% formic acid.[1]

-

Ionization: Electrospray Ionization (ESI) in the positive ion mode is employed.

-

Detection: The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For Solifenacin D5, this corresponds to an m/z of approximately 368.2.[2] A product ion scan is also performed to confirm the fragmentation pattern, with a characteristic transition of m/z 368 → 198.[1]

-

Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound and quantify any impurities.

-

Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

-

Method:

-

Sample Preparation: A precisely weighed sample of this compound is dissolved in the mobile phase to create a solution of known concentration (e.g., 40 µg/mL).[3]

-

Column: A reverse-phase C18 column (e.g., XTerra C18, 150 x 4.6 mm, 5 µm) is used.[3]

-

Mobile Phase: An isocratic mobile phase, such as a 50:50 (v/v) mixture of acetonitrile and a phosphate buffer, is common.[3]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[3]

-

Detection: The UV detector is set to a wavelength where the chromophore has significant absorbance, such as 210 nm or 220 nm.[3][4]

-

Quantification: The purity is calculated based on the area percent of the main Solifenacin D5 peak relative to the total area of all peaks detected in the chromatogram.

-

Quality Control Workflow Visualization

The following diagram illustrates the logical workflow for the quality control and release of a batch of this compound.

This diagram outlines the process from manufacturing to final batch release, highlighting the central role of analytical testing in ensuring the product meets all required specifications before a Certificate of Analysis is issued.

References

Solifenacin D5 Hydrochloride: A Technical Overview of Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Solifenacin D5 hydrochloride. The information presented herein is crucial for researchers and professionals involved in the development and formulation of this compound. Data has been compiled from various sources, and where direct data for the D5 hydrochloride salt is unavailable, information from closely related salts, such as the succinate, is provided as a pertinent reference.

Solubility Profile

Currently, specific quantitative solubility data for this compound in a range of common laboratory solvents is not extensively published. However, qualitative information and data for the non-deuterated free base provide valuable insights.

Table 1: Qualitative Solubility of Solifenacin and its Analogs

| Compound/Analog | Solvent | Solubility |

| Solifenacin (free base) | DMSO | ≥ 50 mg/mL[1] |

| Solifenacin (free base) | Water | < 0.1 mg/mL (insoluble)[1] |

It is important to note that the hydrochloride salt form is generally expected to exhibit greater aqueous solubility than the free base. Further empirical studies are recommended to definitively establish the solubility profile of this compound in solvents relevant to specific research and development needs.

Stability Landscape

These studies are critical for identifying potential degradants and developing stability-indicating analytical methods.

Table 2: Summary of Forced Degradation Studies on Solifenacin Succinate

| Stress Condition | Reagents and Duration | Observed Degradation |

| Acid Hydrolysis | 1N HCl for 6 hours at 60°C | No significant degradation observed in some studies.[2] |

| Base Hydrolysis | 1N NaOH for 6 hours at 60°C | Significant degradation (almost 5%) observed at 60°C in one study.[3] |

| Oxidation | 20% H₂O₂ for 6 hours at 60°C | Unstable under oxidative stress.[1][4] |

| Thermal Degradation | 105°C for 6 hours | Stable to thermal degradation.[1][4] |

| Photolytic Degradation | 1.2 million lux hours and 200 Watt hours | Unstable under photolytic stress.[1][4] |

| Neutral Hydrolysis (Water) | Refluxed for 12 hours at 60°C | Stable.[2] |

| Humidity | 90% RH for 72 hours | No significant degradation observed.[2] |

Experimental Protocols for Stability Testing

The following are detailed methodologies for the forced degradation studies performed on Solifenacin succinate, which can be adapted for this compound.

Preparation of Stock Solution

A stock solution of the Solifenacin salt is prepared in a suitable diluent, such as methanol or a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL).

Acid Degradation

-

To a portion of the stock solution, an equal volume of 1N hydrochloric acid (HCl) is added.

-

The mixture is then heated in a water bath at a specified temperature (e.g., 60°C) for a defined period (e.g., 6 hours).[2]

-

After the incubation period, the solution is cooled to room temperature and neutralized with an equivalent amount of 1N sodium hydroxide (NaOH).

-

The sample is then diluted with the mobile phase to a suitable concentration for analysis.

Base Degradation

-

To a portion of the stock solution, an equal volume of 1N sodium hydroxide (NaOH) is added.

-

The mixture is heated in a water bath at a specified temperature (e.g., 60°C) for a defined period (e.g., 6 hours).[2]

-

After incubation, the solution is cooled and neutralized with an equivalent amount of 1N hydrochloric acid (HCl).

-

The sample is then diluted with the mobile phase for analysis.

Oxidative Degradation

-

A portion of the stock solution is treated with a solution of hydrogen peroxide (e.g., 20% H₂O₂).[2]

-

The mixture is kept at a specified temperature (e.g., 60°C) for a set duration (e.g., 6 hours).[2]

-

Following the stress period, the sample is diluted with the mobile phase for immediate analysis.

Thermal Degradation

-

A sample of the solid drug substance is placed in a hot air oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 6 hours).[2]

-

After exposure, the sample is cooled, and a solution is prepared in the mobile phase at a known concentration for analysis.

Photolytic Degradation

-

A solution of the drug is exposed to a combination of UV and visible light in a photostability chamber. The exposure should be controlled and measured (e.g., 1.2 million lux hours and 200 Watt hours).[2]

-

A control sample is kept in the dark under the same temperature conditions.

-

Both the exposed and control samples are then analyzed.

Visualizing Methodologies and Pathways

To further elucidate the experimental processes and the compound's mechanism of action, the following diagrams are provided.

Caption: Forced Degradation Workflow

References

The Use of Solifenacin D5 Hydrochloride in In Vitro Receptor Binding Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Solifenacin D5 hydrochloride in in vitro receptor binding assays. Solifenacin is a competitive antagonist of muscarinic acetylcholine receptors, with a notable selectivity for the M3 subtype, which is crucial in the regulation of bladder smooth muscle contraction.[1][2] Its deuterated form, this compound, serves as a valuable tool in pharmacokinetic studies, particularly as an internal standard for precise quantification in liquid chromatography-mass spectrometry (LC-MS) analyses.[3][4][5] This guide details its receptor binding profile, provides comprehensive experimental protocols for in vitro binding assays, and illustrates key concepts through diagrams.

Introduction to Solifenacin and its Mechanism of Action

Solifenacin is a medication primarily used to treat overactive bladder.[2] Its therapeutic effect is achieved by competitively blocking the binding of acetylcholine to muscarinic receptors, particularly the M3 subtype located on the detrusor muscle of the bladder.[1][2] This antagonism leads to a reduction in smooth muscle tone, thereby increasing bladder capacity and alleviating symptoms of urgency, frequency, and incontinence.[1] While highly selective for the M3 receptor, solifenacin also exhibits affinity for the other four muscarinic receptor subtypes (M1, M2, M4, and M5).[1][6]

The M3 muscarinic receptors are coupled to Gq proteins. Upon activation by acetylcholine, they initiate a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations, leading to smooth muscle contraction. By blocking this initial binding step, solifenacin effectively inhibits this entire downstream signaling pathway.

Role of this compound

This compound is a stable isotope-labeled version of solifenacin, where five hydrogen atoms have been replaced with deuterium.[7][8][9] This isotopic labeling does not alter the compound's chemical properties or receptor binding affinity. Its primary application in research and drug development is as an internal standard in bioanalytical methods like LC-MS.[3][4][5] Because it is chemically identical to the non-labeled analyte, it co-elutes during chromatography and experiences the same ionization effects in the mass spectrometer.[5] This allows for highly accurate and precise quantification of solifenacin in complex biological matrices by correcting for variations during sample preparation and analysis.[3]

Quantitative Receptor Binding Profile of Solifenacin

The affinity of a ligand for its receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The binding profile of solifenacin across the five human muscarinic receptor subtypes is summarized below.

| Receptor Subtype | Solifenacin Ki (nM) | Reference |

| Human Muscarinic M1 | 26 | [1][10] |

| Human Muscarinic M2 | 170 | [1][10] |

| Human Muscarinic M3 | 12 | [1][10] |

| Human Muscarinic M4 | 110 | [1][10] |

| Human Muscarinic M5 | 31 | [1][10] |

Experimental Protocols for In Vitro Receptor Binding Assays

The following protocols describe standard methodologies for determining the binding affinity of solifenacin at muscarinic receptors using a competitive radioligand binding assay.

Materials and Reagents

-

Receptor Source: Cell membranes prepared from cell lines stably expressing human muscarinic receptor subtypes (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

-

Competitor: Solifenacin succinate (for generating the primary binding data).

-

Internal Standard (for analytical quantification): this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Atropine (1 µM) or another suitable muscarinic antagonist.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/C).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Preparation of Cell Membranes

-

Culture cells expressing the target muscarinic receptor subtype to near confluence.

-

Harvest the cells and wash with phosphate-buffered saline (PBS).

-

Homogenize the cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[11]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[11]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[11]

-

Resuspend the final pellet in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[11]

Competitive Radioligand Binding Assay Protocol

-

In a 96-well plate, add the following to each well in the specified order:

-

Assay buffer.

-

A fixed concentration of [³H]NMS (typically at or below its Kd value for the receptor).

-

Varying concentrations of unlabeled solifenacin (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

For determining non-specific binding, add a high concentration of atropine (e.g., 1 µM) instead of solifenacin.

-

For determining total binding, add assay buffer instead of solifenacin or atropine.

-

-

Initiate the binding reaction by adding the prepared cell membranes (typically 50-100 µg of protein per well). The final assay volume is typically 250 µL.[11]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[11]

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail to each vial and allow for equilibration.

-

Measure the radioactivity in each vial using a scintillation counter.

Data Analysis

-

Calculate the specific binding at each solifenacin concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the solifenacin concentration. This will generate a sigmoidal competition curve.

-

Determine the IC₅₀ value (the concentration of solifenacin that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action of solifenacin and the experimental workflow for its characterization.

References

- 1. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solifenacin - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. apexbt.com [apexbt.com]

- 7. Solifenacin-d5 Hydrochloride | C23H27ClN2O2 | CID 44120621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Solifenacin-d5 Hydrochloride | 1426174-05-1 [chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Application Notes and Protocols: Quantification of Solifenacin in Biological Matrices using Solifenacin D5 Hydrochloride as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. Accurate and reliable quantification of solifenacin in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of solifenacin in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Solifenacin D5 hydrochloride as an internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry, as it effectively compensates for matrix effects and variations in sample processing and instrument response, leading to high accuracy and precision.

Experimental Protocols

This section details the methodologies for sample preparation, liquid chromatography, and mass spectrometry for the quantification of solifenacin in plasma. Two common sample preparation techniques are presented: protein precipitation and liquid-liquid extraction.

Sample Preparation

a) Protein Precipitation (PPT)

This method is rapid and straightforward, suitable for high-throughput analysis.

-

Thaw plasma samples at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

-

Add 300 µL of ice-cold methanol or acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase and vortex.

-

The sample is now ready for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (LLE)

This method offers a cleaner sample extract, reducing matrix effects.[1]

-

Thaw plasma samples at room temperature.

-

To a 2 mL microcentrifuge tube, add 200 µL of plasma sample.

-

Add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) and vortex briefly.[1]

-

Add 50 µL of a basifying agent, such as 0.1 M sodium hydroxide, and vortex.

-

Add 1 mL of an organic extraction solvent, such as methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and hexane (e.g., 80:20, v/v).[1]

-

Vortex the mixture for 5 minutes.

-

Centrifuge the tubes at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase and vortex.[1]

-

The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The following table summarizes typical LC parameters for the separation of solifenacin and its internal standard.

| Parameter | Typical Conditions |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in Water or 10 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Isocratic or gradient elution (e.g., 65% B) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40°C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry (MS) Conditions

The following table outlines typical MS parameters for the detection and quantification of solifenacin and this compound.

| Parameter | Typical Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Solifenacin: 363.2; Solifenacin D5: 368.2 |

| Product Ion (m/z) | Solifenacin: 193.2; Solifenacin D5: 198.2 |

| Collision Energy | Optimized for the specific instrument (e.g., 20-35 eV) |

| Capillary Voltage | 3.0 - 4.5 kV |

| Source Temperature | 120 - 150°C |

| Desolvation Temperature | 350 - 450°C |

Data Presentation

The following tables summarize the quantitative performance data from various validated LC-MS/MS methods for the analysis of solifenacin using this compound as an internal standard.

Table 1: Linearity and Sensitivity

| Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |

| 0.5 - 60.0 | 0.5 | ≥ 0.9994 | [1][2] |

| 0.47 - 42.0 | 0.47 | > 0.99 | [3] |

| 0.100 - 30.014 | 0.100 | Not Reported | |

| 0.71 - 71.28 | 0.71 | ≥ 0.99 | [4] |

Table 2: Precision and Accuracy

| Quality Control (QC) Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| LLOQ | < 20 | < 20 | 80 - 120 | [2] |

| Low, Mid, High | < 15 | < 15 | 85 - 115 | [2] |

| LLOQ, Low, Mid, High | < 11 | < 11 | 89 - 111 | [3] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of solifenacin in plasma using this compound as an internal standard.

Caption: Experimental workflow for solifenacin quantification.

Metabolic Pathway of Solifenacin

The following diagram illustrates the primary metabolic pathways of solifenacin in humans. Solifenacin is extensively metabolized in the liver, primarily by the CYP3A4 enzyme.

Caption: Metabolic pathway of solifenacin.

References

- 1. Quantitation of Solifenacin in Human Plasma using a Specific and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique | Tropical Journal of Pharmaceutical Research [ajol.info]

- 2. researchgate.net [researchgate.net]

- 3. Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Solifenacin in Human Plasma Using Solifenacin D5 Hydrochloride

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of solifenacin in human plasma. The use of a stable isotope-labeled internal standard, Solifenacin D5 hydrochloride, ensures high reliability for pharmacokinetic and bioequivalence studies.

Introduction

Solifenacin is a competitive muscarinic receptor antagonist prescribed for the treatment of overactive bladder.[1] Accurate determination of its concentration in biological matrices is crucial for drug development and clinical monitoring. This document provides a comprehensive protocol for a sensitive and specific LC-MS/MS method for solifenacin quantification in human plasma, employing Solifenacin D5 as an internal standard (IS). The method utilizes a straightforward protein precipitation technique for sample preparation, offering a rapid and efficient workflow.

Experimental

-

Solifenacin succinate reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid and ammonium acetate (LC-MS grade)

-

Human plasma (with K2EDTA as anticoagulant)

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.

-

LC System: A system equipped with a binary pump, autosampler, and column oven.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 analytical column (e.g., 50 mm x 4.6 mm, 5 µm)[2]

-

Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid[3]

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Flow Rate: 0.4 mL/min[2]

-

Gradient: A gradient elution can be optimized for better peak shape and separation. A typical starting condition could be 80% A and 20% B, with a linear gradient to 20% A and 80% B over 2 minutes, followed by re-equilibration.

-

Injection Volume: 10 µL

-

Column Temperature: 35 °C[2]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, nebulizer gas, and curtain gas).

Protocols

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve solifenacin succinate and this compound in methanol to obtain separate primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the solifenacin primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve points and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Solifenacin D5 primary stock solution with methanol to achieve a final concentration of 100 ng/mL.

-

Label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.

-

Pipette 100 µL of the respective plasma sample (blank, spiked standard, QC, or unknown) into the labeled tubes.

-

Add 20 µL of the IS working solution (100 ng/mL Solifenacin D5) to all tubes except the blank.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.[4]

-

Vortex the tubes for 1 minute.

-

Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject a 10 µL aliquot into the LC-MS/MS system.

Results and Data Presentation

The method was validated for linearity, sensitivity, precision, accuracy, and recovery. The results are summarized in the table below.

| Parameter | Result |

| Linearity Range | 0.2 - 100 ng/mL[5] |

| Correlation Coefficient (r²) | ≥ 0.997[2] |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[5] |

| Intra-day Precision (%RSD) | < 11%[6] |

| Inter-day Precision (%RSD) | < 11%[6] |

| Intra-day Accuracy (% Bias) | Within ± 15%[7] |

| Inter-day Accuracy (% Bias) | Within ± 15%[7] |

| Mean Recovery | 85% - 90%[3][8] |

Visualization of Experimental Workflow

Caption: Workflow for solifenacin quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and efficient means for the quantification of solifenacin in human plasma. The use of a stable isotope-labeled internal standard and a simple protein precipitation protocol makes this method well-suited for high-throughput analysis in clinical and research settings.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. caod.oriprobe.com [caod.oriprobe.com]

- 4. Pharmacokinetics comparison of solifenacin tartrate and solifenacin succinate: a randomized, open-label, single-dose, 2-way crossover study in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Solifenacin D5 Hydrochloride in Pharmacokinetic and Pharmacodynamic Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder and neurogenic detrusor overactivity.[1] Accurate characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles is crucial for determining optimal dosing regimens and ensuring safety and efficacy. Solifenacin D5 hydrochloride, a stable isotope-labeled (SIL) analog of solifenacin, serves as an ideal internal standard (IS) for quantitative bioanalysis.[2] The use of a SIL-IS is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, as it minimizes variability from sample preparation and matrix effects, thereby enhancing the accuracy and precision of pharmacokinetic measurements.[3][4]

These application notes provide a comprehensive overview of solifenacin's pharmacodynamics, its pharmacokinetic parameters, and a detailed protocol for its quantification in biological matrices using this compound as an internal standard.

Pharmacodynamics of Solifenacin

1.1 Mechanism of Action: Solifenacin exerts its therapeutic effect by acting as a competitive antagonist of muscarinic acetylcholine receptors.[5][6] While it has an affinity for all five muscarinic receptor subtypes (M1-M5), it is functionally selective for the M3 receptor.[1][7] In the urinary bladder, M3 receptors are primarily responsible for mediating the contraction of the detrusor smooth muscle.[5][6] By blocking the binding of acetylcholine to these M3 receptors, solifenacin reduces involuntary bladder contractions, which increases bladder capacity and alleviates the symptoms of overactive bladder, such as urinary urgency, frequency, and urge incontinence.[1][8]

Signaling Pathway of Solifenacin's Action

Caption: Solifenacin competitively blocks M3 receptors on the bladder muscle.

Pharmacokinetics of Solifenacin

Solifenacin is well-absorbed after oral administration and is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][9][10] Its long elimination half-life allows for once-daily dosing.[1]

Table 1: Summary of Solifenacin Pharmacokinetic Parameters in Healthy Adults

| Parameter | Value | Reference |

|---|---|---|

| Absorption | ||

| Bioavailability | ~90% | [9][11] |

| Time to Peak (Tmax) | 3 - 8 hours | [7][11] |

| Effect of Food | No significant effect | [9] |

| Distribution | ||

| Volume of Distribution (Vd) | ~600 L | [7][11] |

| Plasma Protein Binding | ~98% (mainly to α1-acid glycoprotein) | [1][9] |

| Metabolism | ||

| Primary Enzyme | CYP3A4 | [1][11] |

| Active Metabolite | 4R-hydroxysolifenacin | [1] |

| Elimination | ||

| Elimination Half-life (t½) | 45 - 68 hours | [1][9] |

| Total Clearance | 7 - 14 L/h | [11] |

| Excretion | ~69% in urine, ~23% in feces | [1][7] |

| Steady-State Plasma Conc. (Css) | ||

| 5 mg dose | 32.3 ng/mL | [7][9] |

| 10 mg dose | 62.9 ng/mL |[7][9] |

Application: Use of this compound in PK Studies

The fundamental principle of using a stable isotope-labeled internal standard like this compound is that it behaves chemically and physically almost identically to the unlabeled analyte (solifenacin) during sample extraction, chromatography, and ionization in the mass spectrometer.[2][] However, because of the mass difference from the deuterium atoms, the mass spectrometer can distinguish it from the native drug. By adding a known amount of Solifenacin D5 to every sample, any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard. The final quantification is based on the ratio of the analyte's response to the internal standard's response, which remains constant despite variations in sample handling or instrument performance.[3]

Principle of Stable Isotope-Labeled Internal Standard

Caption: Solifenacin D5 compensates for variability in sample processing.

Protocol: Quantification of Solifenacin in Human Plasma

This protocol outlines a typical bioanalytical method for determining the concentration of solifenacin in human plasma using this compound as an internal standard via LC-MS/MS. Method validation should be performed according to regulatory guidelines (e.g., FDA or EMA).[13][14]

4.1 Objective: To accurately quantify the concentration of solifenacin in human plasma samples to determine its pharmacokinetic profile.

4.2 Materials and Reagents:

-

Analytes: Solifenacin succinate (reference standard), this compound (internal standard).

-

Reagents: HPLC-grade methanol, acetonitrile, formic acid, and water.

-

Biological Matrix: Drug-free human plasma.

-

Equipment: LC-MS/MS system, analytical balance, centrifuges, pipettes.

4.3 Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Solifenacin succinate and this compound in methanol to create primary stock solutions.

-

Working Solutions: Serially dilute the stock solutions with a methanol/water (50:50 v/v) mixture to prepare calibration standards (e.g., 1-500 ng/mL) and quality control (QC) samples (low, mid, high concentrations).

-

Internal Standard (IS) Working Solution: Dilute the Solifenacin D5 stock solution to a fixed concentration (e.g., 50 ng/mL) for spiking into samples.

4.4 Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the IS working solution (e.g., 50 ng/mL Solifenacin D5) to each tube (except for blank samples) and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4.5 LC-MS/MS Conditions:

Table 2: Typical LC-MS/MS Parameters

| Parameter | Condition |

|---|---|

| Liquid Chromatography (LC) | |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | Isocratic or gradient elution optimized for separation |

| Tandem Mass Spectrometry (MS/MS) | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Solifenacin) | m/z 363.2 → 193.1 |

| MRM Transition (Solifenacin D5) | m/z 368.2 → 198.1 |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for fragmentation |

4.6 Data Analysis:

-

Integrate the peak areas for both solifenacin and Solifenacin D5 MRM transitions.

-

Calculate the Peak Area Ratio (PAR) = (Peak Area of Solifenacin) / (Peak Area of Solifenacin D5).

-

Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

-

Use linear regression with a weighting factor (e.g., 1/x²) to fit the curve.

-

Determine the concentration of solifenacin in the unknown samples by interpolating their PAR values from the calibration curve.

Bioanalytical Workflow for a Pharmacokinetic Study

Caption: Workflow from drug administration to pharmacokinetic analysis.

Conclusion

The use of this compound as an internal standard is indispensable for the development of robust, accurate, and reproducible bioanalytical methods for pharmacokinetic and bioequivalence studies of solifenacin. The detailed protocols and principles outlined in these notes provide a solid foundation for researchers in the pharmaceutical industry to conduct high-quality quantitative analysis, ensuring reliable data for drug development and regulatory submissions.

References

- 1. Solifenacin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. What is the mechanism of Solifenacin Succinate? [synapse.patsnap.com]

- 6. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. youtube.com [youtube.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 11. Clinical pharmacokinetics and pharmacodynamics of solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. YM67905 | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]

- 14. Development and validation of an HPLC method for quantification of solifenacin in spiked human breast milk [kci.go.kr]

Application of "Solifenacin D5 hydrochloride" in drug metabolism studies

Application of Solifenacin D5 Hydrochloride in Drug Metabolism Studies

Introduction

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] Understanding its metabolic fate and pharmacokinetic profile is crucial for ensuring its safety and efficacy. This compound, a deuterated analog of solifenacin, serves as an indispensable tool, primarily as an internal standard (IS), in bioanalytical studies for the accurate quantification of solifenacin in various biological matrices.[3][4] The substitution of five hydrogen atoms with deuterium atoms results in a molecule with a higher molecular weight, allowing it to be distinguished from the unlabeled drug by mass spectrometry (MS), while exhibiting nearly identical physicochemical and chromatographic properties.[5] This ensures that any variability during sample preparation and analysis affects both the analyte and the internal standard equally, leading to highly accurate and precise quantification.[5][6]

Key Applications

The primary application of this compound is in drug metabolism and pharmacokinetic (DMPK) studies, where it is crucial for:

-

Accurate Quantification in Biological Matrices: It is the gold standard for internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to determine the concentration of solifenacin in plasma, urine, and other biological samples.[3][5][7]

-

Pharmacokinetic (PK) Studies: Essential for delineating the absorption, distribution, metabolism, and excretion (ADME) profile of solifenacin.[5][8][9] Its use allows for the precise determination of key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).[8][9]

-

Metabolite Identification and Quantification: While not directly used to trace the metabolic fate in the same way as a radiolabeled compound, its role as a stable internal standard is critical for the accurate quantification of the parent drug alongside its metabolites.[10][11]

-

Bioequivalence Studies: Employed in studies comparing different formulations of solifenacin to ensure they deliver the same amount of active drug to the bloodstream.[12]

Metabolic Pathway of Solifenacin

Solifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, although other pathways exist.[1][2][13] The main metabolic transformations include N-oxidation of the quinuclidin ring and 4R-hydroxylation of the tetrahydroisoquinoline ring.[2][14] This results in one pharmacologically active metabolite, 4R-hydroxy solifenacin, and three inactive metabolites: N-glucuronide, N-oxide, and 4R-hydroxy-N-oxide of solifenacin.[1][2]

Experimental Protocols

Protocol 1: Quantification of Solifenacin in Human Plasma using LC-MS/MS

This protocol outlines a general procedure for the determination of solifenacin concentrations in human plasma samples for pharmacokinetic studies.

1. Materials and Reagents:

-

Solifenacin reference standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (deionized or Milli-Q)

2. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of solifenacin and this compound in methanol.

-

Working Solutions:

-

Calibration Standards: Prepare a series of working solutions of solifenacin by serial dilution of the stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards ranging from 0.5 to 60.0 ng/mL.[3]

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

-

3. Sample Preparation (Protein Precipitation): [5][15]

-

To 100 µL of plasma sample (calibration standard, quality control sample, or study sample) in a microcentrifuge tube, add 200 µL of the internal standard working solution in acetonitrile.

-

Vortex the mixture for 30 seconds to precipitate plasma proteins.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 50 x 2.0 mm, 5 µm).[15]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).[4][16]

-

Flow Rate: 0.4 mL/min.[3]

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of solifenacin to Solifenacin D5 against the nominal concentration of the calibration standards.

-

Determine the concentration of solifenacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of solifenacin in healthy adults and pediatric patients, as determined in studies utilizing robust bioanalytical methods that typically employ a deuterated internal standard like this compound.

Table 1: Pharmacokinetic Parameters of Solifenacin in Healthy Adults

| Parameter | 5 mg Dose | 10 mg Dose | Reference(s) |

| Cmax (ng/mL) | 32.3 | 62.9 | [2] |

| Tmax (h) | 3 - 8 | 3 - 8 | [2] |

| AUC (ng·h/mL) | - | - | - |

| t1/2 (h) | 45 - 68 | 45 - 68 | [2] |

| Absolute Bioavailability (%) | ~90 | ~90 | [2] |

| Volume of Distribution (L) | ~600 | ~600 | [8] |

| Plasma Protein Binding (%) | ~98 | ~98 | [2] |

| Total Clearance (L/h) | 7 - 14 | 7 - 14 | [8][13] |

Table 2: Pharmacokinetic Parameters of Solifenacin in Pediatric Patients with Neurogenic Detrusor Overactivity (2 to <18 years)

| Parameter | Value | Reference(s) |

| Tmax (h) | 2 - 6 (median: 3) | [1][17] |

| Dose-normalized Cmax (ng/mL/mg) | 2.49 - 29.26 (median: 7.79) | [1][17] |

| Dose-normalized AUCtau (ng·h/mL/mg) | 48.05 - 559.69 (median: 146.42) | [1][17] |

| Apparent Oral Clearance (L/h) | 1.35 - 15.7 (median: 5.1) | [1][17] |

| Elimination Half-life (t1/2) (h) | 3.9 - 104 (median: 26.4) | [1] |

| Volume of Distribution (L) | 33 - 750.9 (median: 211.1) | [1][17] |

This compound is an essential tool for researchers, scientists, and drug development professionals involved in the study of solifenacin. Its use as an internal standard in LC-MS/MS bioanalytical methods ensures the generation of high-quality, reliable data, which is fundamental for the accurate characterization of the drug's metabolic profile and pharmacokinetic properties. The detailed protocols and summarized data provided herein serve as a valuable resource for the design and execution of drug metabolism studies involving solifenacin.

References

- 1. fda.gov [fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. researchgate.net [researchgate.net]

- 9. Clinical pharmacokinetics and pharmacodynamics of solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Deuterated Compounds [simsonpharma.com]

- 12. Pharmacokinetics comparison of solifenacin tartrate and solifenacin succinate: a randomized, open-label, single-dose, 2-way crossover study in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. go.drugbank.com [go.drugbank.com]

- 15. caod.oriprobe.com [caod.oriprobe.com]

- 16. researchgate.net [researchgate.net]

- 17. accessdata.fda.gov [accessdata.fda.gov]

Application Note: Quantitative Analysis of Solifenacin in Biological Matrices using Solifenacin D5 Hydrochloride

For Research Use Only. Not for use in diagnostic procedures.

Introduction